molecular formula C30H50O2 B156512 Zeorinone CAS No. 1750-34-1

Zeorinone

Cat. No. B156512
CAS RN: 1750-34-1
M. Wt: 442.7 g/mol
InChI Key: MAVUFYZBQWGXHD-DDQAQDJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zeorinone is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the natural product zerumbone, which is found in the rhizomes of the Zingiberaceae family. Zeorinone has been synthesized using various methods, and its properties and applications have been studied extensively.

Mechanism Of Action

The mechanism of action of zeorinone is not fully understood, but studies have shown that it interacts with various cellular targets, such as enzymes, receptors, and signaling pathways. Zeorinone has been shown to inhibit the activity of enzymes involved in inflammation, cancer, and microbial growth. It has also been shown to modulate various signaling pathways, such as the NF-κB and MAPK pathways.

Biochemical And Physiological Effects

Zeorinone has been shown to have various biochemical and physiological effects, such as reducing inflammation, inducing apoptosis, and inhibiting microbial growth. It has also been shown to modulate the expression of various genes involved in inflammation, cancer, and microbial growth. In addition, zeorinone has been shown to have antioxidant and neuroprotective effects.

Advantages And Limitations For Lab Experiments

Zeorinone has several advantages for use in lab experiments, such as its high purity, stability, and low toxicity. It is also readily available and can be synthesized using various methods. However, zeorinone has some limitations, such as its low solubility in water and some organic solvents. This can make it difficult to use in some experiments, and researchers may need to use specialized techniques to overcome these limitations.

Future Directions

There are several future directions for research on zeorinone. One area of interest is the development of zeorinone-based materials, such as zeorinone-coated nanoparticles, for various applications, such as drug delivery and imaging. Another area of interest is the study of zeorinone's effects on the gut microbiome and its potential use as a prebiotic or probiotic. Additionally, further research is needed to fully understand the mechanism of action of zeorinone and its potential applications in various fields.

Synthesis Methods

Zeorinone can be synthesized using different methods, including the reaction of zerumbone with various reagents such as methyl iodide, dimethyl sulfate, and allyl chloride. The yield of zeorinone synthesis depends on the reaction conditions, such as the reaction time, temperature, and the amount of reagents used. Researchers have optimized the synthesis method to obtain high yields of zeorinone.

Scientific Research Applications

Zeorinone has been studied for its potential use in various fields, including medicine, agriculture, and material science. In medicine, zeorinone has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, zeorinone has been used as a natural pesticide to control pests and diseases. In material science, zeorinone has been used as a precursor for the synthesis of various materials, such as zeorinone-based polymers and zeorinone-coated nanoparticles.

properties

CAS RN

1750-34-1

Product Name

Zeorinone

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one

InChI

InChI=1S/C30H50O2/c1-25(2)14-9-15-28(6)23-11-10-22-27(5)16-12-19(26(3,4)32)20(27)13-17-29(22,7)30(23,8)18-21(31)24(25)28/h19-20,22-24,32H,9-18H2,1-8H3/t19-,20-,22+,23+,24-,27-,28+,29+,30+/m0/s1

InChI Key

MAVUFYZBQWGXHD-DDQAQDJJSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(C)(C)O

SMILES

CC1(CCCC2(C1C(=O)CC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C

Canonical SMILES

CC1(CCCC2(C1C(=O)CC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C

Origin of Product

United States

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